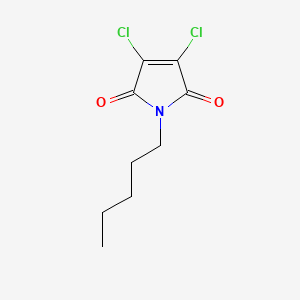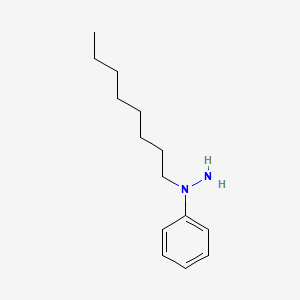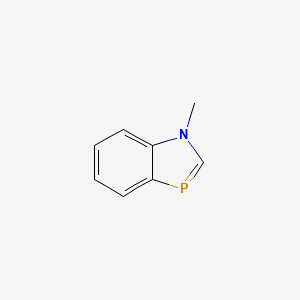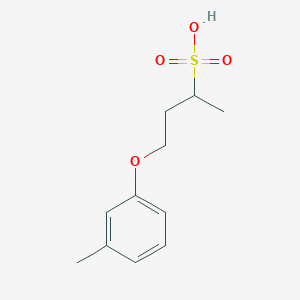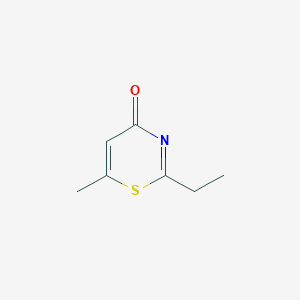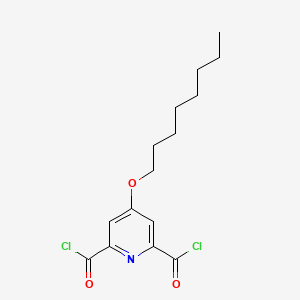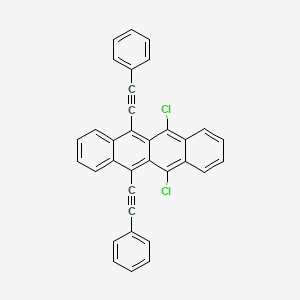![molecular formula C17H20N2OS B14417525 10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL CAS No. 81504-82-7](/img/structure/B14417525.png)
10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL is a chemical compound with a complex structure that includes a phenothiazine core. Phenothiazine derivatives are known for their diverse applications in medicine, particularly as antipsychotic and antihistamine agents. This compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL typically involves the reaction of phenothiazine with 2-(dimethylamino)propyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and chromatography, to ensure the final product meets the required specifications for pharmaceutical or industrial use.
Análisis De Reacciones Químicas
Types of Reactions
10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenothiazine derivatives. These products can have different pharmacological or industrial applications.
Aplicaciones Científicas De Investigación
10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It has potential therapeutic applications as an antipsychotic, antihistamine, or antiemetic agent.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL involves its interaction with various molecular targets, including dopamine receptors, histamine receptors, and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Promethazine: Another phenothiazine derivative with antihistamine and antiemetic properties.
Chlorpromazine: A well-known antipsychotic agent used in the treatment of schizophrenia and other psychiatric disorders.
Acepromazine: Used primarily in veterinary medicine as a sedative and antiemetic.
Uniqueness
10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL is unique due to its specific chemical structure, which imparts distinct pharmacological properties
Propiedades
Número CAS |
81504-82-7 |
|---|---|
Fórmula molecular |
C17H20N2OS |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
10-[2-(dimethylamino)propyl]phenothiazin-1-ol |
InChI |
InChI=1S/C17H20N2OS/c1-12(18(2)3)11-19-13-7-4-5-9-15(13)21-16-10-6-8-14(20)17(16)19/h4-10,12,20H,11H2,1-3H3 |
Clave InChI |
RMGPBCBEOUFXCN-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C2=CC=CC=C2SC3=CC=CC(=C31)O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





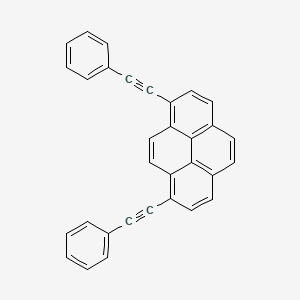
![2-{1-[(4-Methylphenyl)sulfanyl]propan-2-ylidene}hydrazine-1-carboxamide](/img/structure/B14417487.png)
![Ethyl 2-[(ethylamino)methyl]decanoate](/img/structure/B14417500.png)
![1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14417507.png)
